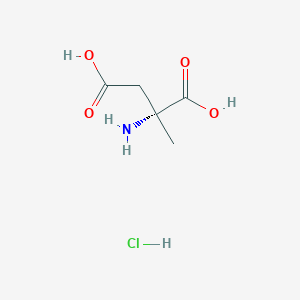

(R)-(-)-2-Amino-2-methylbutanedioic Acid Hydrochloride Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

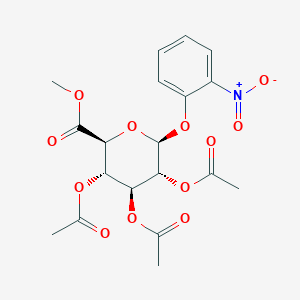

(R)-(-)-2-Amino-2-methylbutanedioic Acid Hydrochloride Salt, also known as this compound, is a useful research compound. Its molecular formula is C₅H₁₀ClNO₄ and its molecular weight is 183.59. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Hydrophilic Interaction Chromatography (HIC) in Analytical Chemistry

Hydrophilic interaction chromatography (HILIC) is a pivotal technique for the separation of polar, weakly acidic or basic samples. It operates on polar columns in aqueous-organic mobile phases rich in organic solvents like acetonitrile. This method enhances ionization in the electrospray ion source of a mass spectrometer, making it increasingly popular for separating peptides, proteins, oligosaccharides, drugs, metabolites, and various natural compounds. The separation selectivity in HILIC mode complements that in reversed-phase and other modes, making it attractive for two-dimensional applications in analytical chemistry, especially for substances that include "(R)-(-)-2-Amino-2-methylbutanedioic Acid Hydrochloride Salt" and its analogues (Jandera, 2011).

Ninhydrin Reaction in Biomedical Sciences

The ninhydrin reaction, which forms Ruhemann's purple (RP) upon reacting with primary amino groups, has broad applications across agricultural, biochemical, clinical, and medical sciences. This reaction's adaptability to manual and automated processes, along with its application to the detection, isolation, and analysis of compounds, underlines its significance in studies involving amino acids, peptides, and proteins, which can include analyses of "this compound" derivatives (Friedman, 2004).

Carbon Capture and Environmental Applications

Amino acid salt solutions, such as "this compound", have been identified as promising CO2 absorbents in carbon capture and storage (CCS) technologies. Their environmental friendliness, lower evaporation, and reduced degradation issues, compared to traditional amine solutions, make them effective in reducing greenhouse gas emissions. This paper reviews developments in CO2 capture using amino acid salts, highlighting their thermodynamics, kinetics, and performance in blended solutions (Zhang et al., 2018).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2R)-2-amino-2-methylbutanedioic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4.ClH/c1-5(6,4(9)10)2-3(7)8;/h2,6H2,1H3,(H,7,8)(H,9,10);1H/t5-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZBBMHAVUNSUND-NUBCRITNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC(=O)O)(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

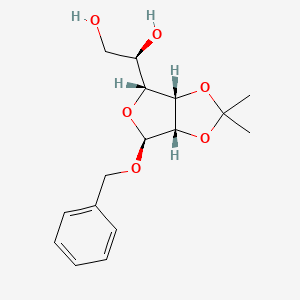

![potassium;[(2R,3R,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/structure/B1139994.png)

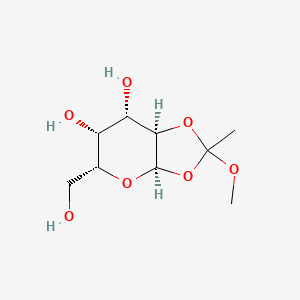

![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-YL)-2-pyridyl]ethoxy]benzylidene]-2,4-thiazolidinedione](/img/structure/B1140000.png)

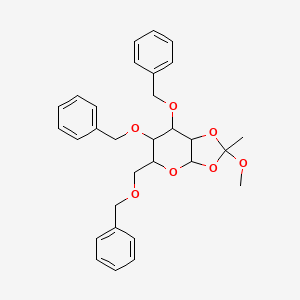

![6-[2-Biotinylamidoethyl]-dithiopropionamido]-4,8-diaza-5,7-diketoundecanoic Acid, Bis-N-sulfosuccinimidyl Ester Disodium Salt](/img/structure/B1140001.png)

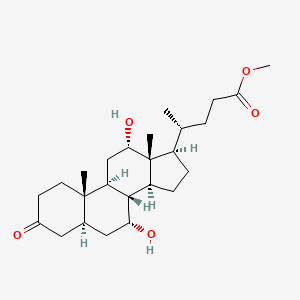

![N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine](/img/structure/B1140002.png)